4-(ethylamino)-3-[[(5Z)-5-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]amino]benzonitrile
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Overview
Description
4-(ethylamino)-3-[[(5Z)-5-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]amino]benzonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups and heterocyclic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethylamino)-3-[[(5Z)-5-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]amino]benzonitrile typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3-ethyl-5-methoxy-1,3-benzothiazole and 4-oxo-3-prop-2-enyl-1,3-thiazolidine. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include ethylamine, methoxybenzothiazole, and thiazolidine derivatives. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(ethylamino)-3-[[(5Z)-5-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.
Scientific Research Applications
4-(ethylamino)-3-[[(5Z)-5-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]amino]benzonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or marker in biological studies, helping to elucidate cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It can be used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(ethylamino)-3-[[(5Z)-5-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]amino]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(ethylamino)-3-[[(5Z)-5-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]amino]benzonitrile can be compared with other compounds that have similar structures or functional groups, such as:
- 3-ethyl-5-methoxy-1,3-benzothiazole derivatives
- Thiazolidine-based compounds
- Benzonitrile derivatives
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity allows for diverse chemical reactivity and potential applications in various fields. Additionally, the specific arrangement of atoms and functional groups in this compound may confer unique biological activities and properties not found in similar compounds.
Properties
IUPAC Name |
4-(ethylamino)-3-[[(5Z)-5-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]amino]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2S2/c1-5-12-30-23(31)22(24-29(7-3)20-14-17(32-4)9-11-21(20)33-24)34-25(30)28-19-13-16(15-26)8-10-18(19)27-6-2/h5,8-11,13-14,27H,1,6-7,12H2,2-4H3/b24-22-,28-25? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAVDDKTDKZTPT-MWJAXJCBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C#N)N=C2N(C(=O)C(=C3N(C4=C(S3)C=CC(=C4)OC)CC)S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC1=C(C=C(C=C1)C#N)N=C2N(C(=O)/C(=C/3\N(C4=C(S3)C=CC(=C4)OC)CC)/S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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